molecular formula C14H12O3 B1364617 3-(phenoxymethyl)benzoic Acid CAS No. 31719-75-2

3-(phenoxymethyl)benzoic Acid

Cat. No. B1364617
CAS RN: 31719-75-2
M. Wt: 228.24 g/mol
InChI Key: URLYREZIPSJJQU-UHFFFAOYSA-N
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Description

3-(phenoxymethyl)benzoic Acid is a phenoxybenzoic acid in which the phenoxy group is meta to the carboxy group . It is a metabolite of pyrethroid insecticides .


Synthesis Analysis

The synthesis of this compound involves several steps. The mixture is stirred, cooled to 5 – 10°C in an ice bath, treated dropwise with Et 3 N (2.87 g, 28.4 mmol) in anhydrous dioxane and benzoylchloride (1.99 g 14.2 mmol) in anhydrous dioxane, and stirred for 30 min at room temperature and 2 h at 60 – 65°C .


Molecular Structure Analysis

The molecular formula of this compound is C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 409.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activity

3-(Phenoxymethyl)benzoic Acid and its derivatives demonstrate significant antibacterial properties. Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid, testing its potential antibacterial activity. This research indicates the usefulness of such derivatives in developing new drug candidates with potent chemotherapeutic properties (Satpute, Gangan, & Shastri, 2018).

Antimicrobial Activity

A study by Drăcea et al. (2010) on the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides against various bacterial and fungal strains demonstrated specific antimicrobial activity, with minimal inhibitory concentrations ranging from 3.9 micrograms/mL to 250 micrograms/mL. This highlights the compound's potential in combating microbial infections (Drăcea et al., 2010).

Interaction with Rhizosphere Microorganisms

Liu et al. (2015) identified benzoic acid and 3-phenylpropanoic acid in tobacco root exudates and investigated their effects on the biomass and activity of rhizosphere microorganisms. This study sheds light on the ecological interactions mediated by such compounds in the rhizosphere (Liu et al., 2015).

Fluorescence Probes Development

The development of novel fluorescence probes using derivatives of benzoic acid, as demonstrated by Setsukinai et al. (2003), is an important application. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, can reliably detect reactive oxygen species, showcasing the compound's utility in biological and chemical applications (Setsukinai et al., 2003).

Applications in Polymer Chemistry

Kishikawa, Hirai, and Kohmoto (2008) explored the use of a polymerizable benzoic acid derivative in the formation of liquid-crystalline complexes for material science applications. This indicates the versatility of this compound derivatives in developing new materials (Kishikawa, Hirai, & Kohmoto, 2008).

Safety and Hazards

3-(phenoxymethyl)benzoic Acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .

properties

IUPAC Name

3-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYREZIPSJJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395634
Record name 3-(phenoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31719-75-2
Record name 3-(phenoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying 3-(phenoxymethyl)benzoic acid in the context of Mycobacterium tuberculosis?

A: The research article focuses on the interaction of this compound with Mycobacterium tuberculosis dihydrofolate reductase (DHFR). [] DHFR is an essential enzyme for bacterial survival, making it an attractive target for developing new tuberculosis drugs. By understanding how small molecules like this compound bind to DHFR, researchers can gain insights into designing more potent and effective inhibitors that could lead to new treatments for tuberculosis.

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